molecular formula C17H20N2O5S2 B2842316 4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1706003-05-5

4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2842316
CAS No.: 1706003-05-5
M. Wt: 396.48
InChI Key: NDBASVWNTSHOIX-UHFFFAOYSA-N
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Description

4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazepane ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Thiazepane Ring: The thiazepane ring can be synthesized via the reaction of a suitable amine with a thioamide under acidic conditions.

    Isoxazole Formation: The isoxazole ring can be constructed through the cyclization of an appropriate nitrile oxide with an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties may make it useful in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to its combination of a benzo[d][1,3]dioxole moiety, a thiazepane ring, and an isoxazole ring, which is not commonly found in other compounds. This unique structure may confer specific properties and reactivity that can be advantageous in various applications.

Properties

IUPAC Name

4-[[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-11-17(12(2)24-18-11)26(20,21)19-6-5-16(25-8-7-19)13-3-4-14-15(9-13)23-10-22-14/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBASVWNTSHOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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